molecular formula C7H5N3O B3254265 Pyrazino[1,2-a]pyrimidin-4-one CAS No. 23443-33-6

Pyrazino[1,2-a]pyrimidin-4-one

Cat. No. B3254265
CAS RN: 23443-33-6
M. Wt: 147.13 g/mol
InChI Key: XUVWZCRUQIJFKJ-UHFFFAOYSA-N
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Description

Pyrazino[1,2-a]pyrimidin-4-one is a chemical compound with the linear formula C13H9N3O2 . It is a part of the pyrazolo[3,4-d]pyrimidine class of compounds, which are known for their wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines has been achieved through various methods. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . Another study reported the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .


Molecular Structure Analysis

The molecular structure of Pyrazino[1,2-a]pyrimidin-4-one can be represented by the linear formula C13H9N3O2 . The structure of this compound and its derivatives have been confirmed using spectroscopic methods .


Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines have been involved in various chemical reactions. For instance, an expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields .

Scientific Research Applications

Synthesis and Biological Activity

  • Pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibit significant anti-inflammatory activity with minimal ulcerogenic effects, indicating their potential in therapeutic applications (El-Tombary, 2013).
  • Novel synthetic pathways have been developed for pyrazino[1,2-a]pyrimidines, highlighting their importance in chemical synthesis and potential applications in drug development (Adib et al., 2007).

Pharmaceutical and Medical Applications

  • Pyrazino[1,2-a]pyrimidines show promise in anticancer research, with some derivatives displaying inhibitory effects on human colorectal cancer cell proliferation (Loidreau et al., 2020).
  • A specific derivative, PF-04447943, a PDE9A inhibitor, shows potential in the treatment of cognitive disorders, advancing into clinical trials (Verhoest et al., 2012).
  • Pyrazolo[3,4-d]pyrimidine derivatives have been explored for antimicrobial applications, with some showing promising antibacterial properties (Hassaneen et al., 2019).

Material Science and Cheminformatics

  • Pyrazino[1,2-a]pyrimidin-4-ones have been utilized in the development of new fungicides against Magnaporthe grisea, a rice blast disease pathogen, demonstrating their application in agricultural science (Vicentini et al., 2002).
  • Their unique structural features make pyrazino[1,2-a]pyrimidin-4-ones candidates for DNA intercalators, potentially applicable in biochemistry and pharmaceutical research (Lu et al., 2002).

Nanotechnology and Drug Delivery

  • Nanosystem approaches, such as encapsulation in liposomes, have been applied to pyrazolo[3,4-d]pyrimidines to improve their pharmacokinetic properties, highlighting the intersection of nanotechnology and pharmacology (Vignaroli et al., 2016).

Mechanism of Action

Pyrazolo[3,4-d]pyrimidines have shown significant inhibitory activity against CDK2/cyclin A2, making them potential candidates for cancer treatment . They have also shown superior cytotoxic activities against various cell lines .

Future Directions

The future directions for Pyrazino[1,2-a]pyrimidin-4-one and its derivatives seem promising. They have shown potential as novel CDK2 inhibitors, making them attractive candidates for cancer treatment . Further investigations are needed to explore their full potential and applications .

properties

IUPAC Name

pyrazino[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-7-1-2-9-6-5-8-3-4-10(6)7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVWZCRUQIJFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=NC=CN2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801299662
Record name 4H-Pyrazino[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazino[1,2-a]pyrimidin-4-one

CAS RN

23443-33-6
Record name 4H-Pyrazino[1,2-a]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23443-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Pyrazino[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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